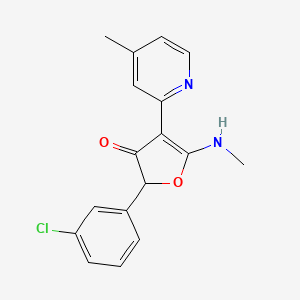
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: Formation of the cyclopentenone ring can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: A simpler analog with similar chemical properties.
2,3-Dimethyl-2-cyclopenten-1-one: A related compound with slight structural differences.
5-Isopropylidene-2-cyclopenten-1-one: Another analog with a different substitution pattern.
Uniqueness
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
174619-64-8 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.221 |
Nombre IUPAC |
2,3-dimethyl-5-propan-2-ylidenecyclopent-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-6(2)9-5-7(3)8(4)10(9)11/h5,8H,1-4H3 |
Clave InChI |
WJBRZAYODUSEMK-UHFFFAOYSA-N |
SMILES |
CC1C(=CC(=C(C)C)C1=O)C |
Sinónimos |
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











